CID 71668773
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Description
CID 71668773 is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for CID 71668773 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.
Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate
Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding water and stirring for 10 minutes., Step 4: Extract the organic layer with ethyl acetate and wash with water., Step 5: Combine the organic layers and dry over sodium sulfate., Step 6: Concentrate the solution under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in a mixture of ethyl acetate and hydrochloric acid and stir for 1 hour., Step 8: Neutralize the mixture with sodium hydroxide and extract the organic layer with ethyl acetate., Step 9: Wash the organic layer with water and dry over sodium sulfate., Step 10: Concentrate the solution under reduced pressure to obtain the final product, CID 71668773.
properties
IUPAC Name |
ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h9H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGIGOCJGUREP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NCC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NCC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71668773 |
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